5-(Methoxymethyl)cyclopenta-1,3-diene
Overview
Description
5-(Methoxymethyl)cyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes. Cyclopentadienes are known for their conjugated diene systems, which make them highly reactive in various chemical reactions. The methoxymethyl group attached to the cyclopentadiene ring adds unique properties to this compound, making it of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)cyclopenta-1,3-diene typically involves the following steps:
Starting Material: The synthesis begins with cyclopenta-1,3-diene, which can be obtained from the cracking of dicyclopentadiene at elevated temperatures (around 180°C).
Methoxymethylation: The introduction of the methoxymethyl group can be achieved through a reaction with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve the same principles as the laboratory synthesis but scaled up. This would include the use of continuous flow reactors for the cracking of dicyclopentadiene and automated systems for the methoxymethylation step to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the diene system.
Substitution: Electrophilic substitution reactions can occur at the methoxymethyl group, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Methoxymethyl chloride with sodium hydride in tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Oxygenated derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentadienes depending on the electrophile used.
Scientific Research Applications
5-(Methoxymethyl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)cyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system. This system allows for the formation of reactive intermediates, such as radicals and carbocations, which can then undergo further transformations. The methoxymethyl group can also participate in reactions, providing additional sites for chemical modification.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene: The parent compound without the methoxymethyl group.
5-Methylcyclopenta-1,3-diene: A similar compound with a methyl group instead of a methoxymethyl group.
5-Ethylcyclopenta-1,3-diene: Another derivative with an ethyl group.
Uniqueness
5-(Methoxymethyl)cyclopenta-1,3-diene is unique due to the presence of the methoxymethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it more versatile in certain chemical reactions and potentially more useful in specific applications, such as in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
5-(methoxymethyl)cyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-8-6-7-4-2-3-5-7/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFOWKSBHNPXRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502112 | |
Record name | 5-(Methoxymethyl)cyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39872-54-3 | |
Record name | 5-(Methoxymethyl)cyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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